![molecular formula C12H16FNO3S B2880299 4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide CAS No. 1257547-58-2](/img/structure/B2880299.png)
4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide
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Description
Scientific Research Applications
Antiviral Applications
This compound has shown potential in the development of antiviral agents. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the fluoro group and the sulfonamide moiety could potentially enhance the antiviral capabilities by interfering with viral replication mechanisms.
Anti-Inflammatory Applications
Sulfonamide compounds are known for their anti-inflammatory properties. The specific structure of this compound suggests it could be useful in creating new anti-inflammatory medications, particularly for conditions where cyclopropyl groups are effective in enhancing bioavailability and stability of the drug.
Anticancer Research
The cyclopropyl group in this compound may be beneficial in anticancer drug design. It can be used to synthesize densely substituted cyclopropyl azoles, amines, and ethers, which are valuable in medicinal chemistry for creating compounds with potential anticancer activities .
Pharmacological Research
In pharmacology, this compound could serve as a scaffold for developing drugs with multiple therapeutic effects. Its molecular structure allows for high affinity binding to various receptors, which is crucial for screening pharmacological activities .
Biochemical Research
Drug Development
The compound’s structural features, including the fluorine atom and the sulfonamide group, make it a promising candidate for the development of new drugs. Its potential to act as a pharmacophore means it could be central to the creation of drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
4-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-9-6-10(13)2-3-11(9)18(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSNDJCXAJJFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide |
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